2-Isopropyl-4-nitroaniline
CAS No.: 94831-94-4
Cat. No.: VC3954788
Molecular Formula: C9H12N2O2
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 94831-94-4 |
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Molecular Formula | C9H12N2O2 |
Molecular Weight | 180.2 g/mol |
IUPAC Name | 4-nitro-2-propan-2-ylaniline |
Standard InChI | InChI=1S/C9H12N2O2/c1-6(2)8-5-7(11(12)13)3-4-9(8)10/h3-6H,10H2,1-2H3 |
Standard InChI Key | LSNMDLKVJFLHEN-UHFFFAOYSA-N |
SMILES | CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])N |
Canonical SMILES | CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The IUPAC name of 2-isopropyl-4-nitroaniline is 4-nitro-2-propan-2-ylaniline, reflecting its substitution pattern (Figure 1). The nitro group at the 4-position and the isopropyl group at the 2-position create steric and electronic effects that influence reactivity. The compound’s SMILES notation is NC1=CC=C([N+]([O-])=O)C=C1C(C)C
.
Table 1: Key Molecular Properties
Synthesis and Manufacturing
Nitration of 2-Isopropylaniline
The most common synthesis route involves nitration of 2-isopropylaniline. This reaction typically employs a nitrating agent such as a mixture of concentrated nitric acid () and sulfuric acid () under controlled temperatures (0–5°C) . The isopropyl group directs nitration to the para position due to its electron-donating inductive effect:
Yields exceeding 60% have been reported under optimized conditions .
Alternative Routes
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Reduction of Nitro Precursors: Catalytic hydrogenation of 2-isopropyl-4-nitrobenzene derivatives using palladium or platinum catalysts .
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Protecting Group Strategies: Use of trifluoroacetyl protecting groups to enhance regioselectivity, followed by deprotection with potassium carbonate in methanol .
Chemical Reactivity and Functional Transformations
Reduction of the Nitro Group
The nitro group in 2-isopropyl-4-nitroaniline is reducible to an amine using agents like tin () and hydrochloric acid () or catalytic hydrogenation. This yields 2-isopropyl-1,4-phenylenediamine, a valuable intermediate for polymer and dye synthesis :
Electrophilic Substitution
The amino group activates the ring toward electrophilic substitution. For example, bromination at the 5-position occurs readily in the presence of .
Applications in Industry and Research
Dye and Pigment Synthesis
2-Isopropyl-4-nitroaniline is a precursor to azo dyes, where its amino group facilitates diazotization and coupling reactions. The isopropyl group enhances solubility in organic solvents, making it suitable for textile applications .
Agrochemical Intermediates
The compound’s nitro functionality is critical in synthesizing herbicides and insecticides. For instance, it serves as a building block for sulfonylurea herbicides .
Toxicological and Environmental Considerations
Table 2: Comparative Toxicity of Nitroanilines
Environmental Persistence
Nitroaromatics like 2-isopropyl-4-nitroaniline are resistant to biodegradation. Advanced oxidation processes (AOPs) and catalytic reduction using zero-valent iron () nanoparticles are effective remediation strategies .
Comparison with Structural Analogs
4-Nitroaniline vs. 2-Isopropyl-4-nitroaniline
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Lipophilicity: The isopropyl group increases XLogP3 from 1.4 (4-nitroaniline) to 2.2, enhancing membrane permeability .
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Reactivity: Steric hindrance from the isopropyl group reduces electrophilic substitution rates compared to unsubstituted 4-nitroaniline .
N-Isopropyl-4-nitroaniline vs. 2-Isopropyl-4-nitroaniline
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